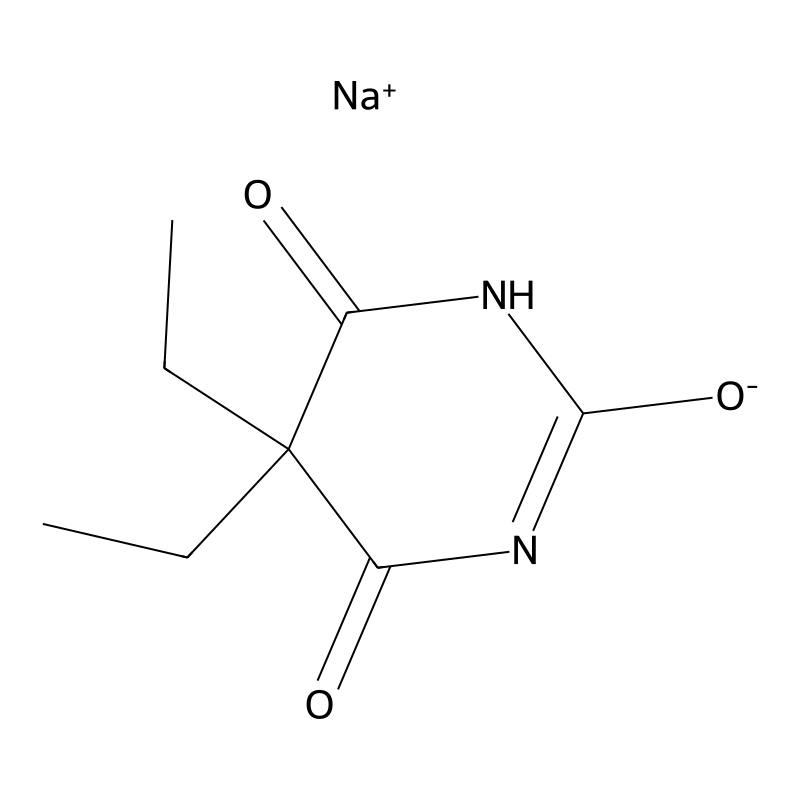

Barbital sodium

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Barbital sodium (sodium 5,5-diethylbarbiturate) is a highly water-soluble barbiturate salt primarily procured as a critical biological buffer component. While historically recognized as a sedative, its modern industrial and laboratory value lies in its exceptional buffering capacity in the alkaline range (pH 7.9–9.6). It is the foundational ingredient for Veronal (Michaelis) buffers, which are indispensable in clinical diagnostics, serum protein electrophoresis, and complement fixation assays. The sodium salt form is specifically selected over the free acid to ensure rapid, heat-free aqueous dissolution during the large-scale manufacturing of concentrated buffer stocks, ensuring precise control over final ionic strength .

Substituting barbital sodium with its free acid counterpart (barbital) introduces severe workflow bottlenecks; the free acid's poor aqueous solubility requires extensive heating or harsh base titration, which frequently leads to pH overshoots and batch-to-batch ionic strength variability . Furthermore, replacing barbital-based buffers with common alternatives like phosphate-buffered saline (PBS) in immunological assays is counterproductive. Phosphate anions rapidly precipitate essential divalent cations (Ca2+ and Mg2+), which are absolute catalytic requirements for complement pathway activation. Similarly, in serum protein electrophoresis, standard Tris-based buffers fail to replicate the specific electro-osmotic flow characteristics of barbital, resulting in poor baseline resolution of critical globulin fractions [1].

Aqueous Solubility and Stock Preparation Efficiency

The primary procurement driver for the sodium salt form over the free acid is its vastly superior aqueous solubility. Barbital sodium achieves a solubility of approximately 103 g/L to 182 g/L in water at 20°C, whereas the free barbital acid is limited to roughly 7.15 g/L at 25°C, . This >14-fold difference allows for the direct, room-temperature preparation of highly concentrated (e.g., 5X or 10X) stock solutions without the need for forced dissolution via sodium hydroxide titration.

| Evidence Dimension | Aqueous solubility at 20-25°C |

| Target Compound Data | >103.1 g/L (Barbital sodium) |

| Comparator Or Baseline | ~7.15 g/L (Barbital free acid) |

| Quantified Difference | >14-fold increase in solubility |

| Conditions | Deionized water, ambient temperature |

Eliminates the need for heating or base titration during buffer manufacturing, ensuring reproducible ionic strength and reducing preparation time.

Divalent Cation Retention in Complement Assays

In complement pathway analysis, the buffer matrix must support the presence of 0.15 mM Ca2+ and 0.5 mM Mg2+ without precipitation. Barbital sodium-based buffers (Veronal-buffered saline, VBS++) maintain complete solubility of these cations at pH 7.3–7.4 [1]. In contrast, substituting with phosphate buffers results in the rapid formation of insoluble calcium and magnesium phosphates, stripping the assay of the cofactors required for C1qrs complex assembly and alternative pathway convertase activity.

| Evidence Dimension | Divalent cation (Ca2+/Mg2+) solubility at pH 7.4 |

| Target Compound Data | Complete retention in solution (Barbital buffer) |

| Comparator Or Baseline | Rapid precipitation (Phosphate buffer) |

| Quantified Difference | Absolute preservation vs. complete loss of catalytic cations |

| Conditions | pH 7.3-7.4, 0.15 mM Ca2+, 0.5 mM Mg2+ |

Essential for the functional viability of clinical complement fixation tests and hemolytic assays where free divalent cations are required.

Electrophoretic Resolution of Serum Proteins

Barbital sodium buffers formulated at pH 8.6 provide an optimal charge-to-mass ratio environment for serum proteins. This specific matrix enables the distinct baseline resolution of five major protein fractions (albumin, alpha-1, alpha-2, beta, and gamma globulins) on agarose gels or cellulose acetate [1]. Alternative buffers, such as standard Tris formulations, often result in protein trailing or failure to adequately separate the alpha and beta globulin bands due to differing electro-osmotic flow properties.

| Evidence Dimension | Resolution of major serum protein fractions |

| Target Compound Data | 5 distinct baseline-resolved fractions (Barbital pH 8.6) |

| Comparator Or Baseline | Band smearing or merging of alpha/beta fractions (Standard Tris buffers) |

| Quantified Difference | Clear diagnostic separation vs. ambiguous band overlap |

| Conditions | Agarose gel or cellulose acetate electrophoresis at pH 8.6 |

Guarantees the diagnostic clarity required for detecting monoclonal gammopathies and other plasma cell disorders.

Preparation of Gelatin Veronal Buffer (GVB++) for Complement Assays

Barbital sodium is the mandatory buffering agent for formulating GVB++, which is used to monitor therapeutic complement blockade (e.g., eculizumab efficacy) in paroxysmal nocturnal hemoglobinuria (PNH) and other complement-mediated disorders, as it uniquely preserves the catalytic divalent cations required for the assay [1].

High-Resolution Serum Protein Electrophoresis (SPEP)

Procured for the preparation of pH 8.6 electrophoresis buffers, barbital sodium ensures the precise separation of serum proteins on agarose gels or cellulose acetate membranes, which is a critical diagnostic requirement for detecting monoclonal gammopathies .

Large-Scale Manufacturing of Concentrated Diagnostic Buffer Stocks

Thanks to its high aqueous solubility (>100 g/L), barbital sodium is selected over the free acid for the industrial-scale formulation of 5X and 10X concentrated liquid buffer stocks, eliminating the need for heat-assisted dissolution and minimizing batch-to-batch ionic variability .

Physical Description

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 41 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 40 of 41 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant